molecular formula C11H11NO B6248447 rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis CAS No. 874292-65-6

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis

Cat. No.: B6248447
CAS No.: 874292-65-6
M. Wt: 173.2
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Description

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis is a strained heterocyclic compound featuring a naphthalene ring fused to a four-membered azetidine (β-lactam) ring. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.21–173.22 g/mol . The "rac-" prefix indicates a racemic mixture of enantiomers, while "cis" denotes the relative stereochemistry of substituents on the azetidine ring. The compound is listed under CAS 874292-65-6 but has been discontinued commercially, limiting its current availability for research .

Key structural features include:

  • A naphtho[1,2-b]azetidine core, combining aromatic naphthalene with a strained azetidine ring.
  • A ketone group at position 2 of the azetidine ring.

Properties

CAS No.

874292-65-6

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthoazetone compounds.

Scientific Research Applications

rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobuta[d]pyran-3-one Derivatives

rel-(1R,2aR,8bR)-2a-Benzoyl-1-cyclohexyl-1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-one (Compound 2p)
  • Structure : Features a fused cyclobutane-pyran system with benzoyl and cyclohexyl substituents.
  • Molecular Formula : C₂₃H₂₄O₃ (estimated).
  • Physical Properties : Melting point 142.0–144.0 °C ; polar compound with distinct $ ^1 \text{H-NMR} $ signals (e.g., δ 7.81 ppm for aromatic protons) .
  • Key Differences : Larger molecular weight (>300 g/mol) and bulkier substituents compared to the target compound. The cyclobuta[d]pyran core introduces greater ring strain than the naphthoazetidine system.
rel-(1R,2aR,8bR)-2a-Benzoyl-1-butyl-1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-one (Compound 2m)
  • Structure : Similar to 2p but with a butyl group instead of cyclohexyl.
  • Physical Properties : Lower melting point (89.0–90.5 °C ) due to reduced symmetry and weaker crystal packing .

Azetidine Derivatives

3-(1-Methoxy-1-oxopent-4-yn-2-yl)azetidine-1-carboxylate
  • Structure : Azetidine ring substituted with an ester and alkyne-containing side chain.
  • Molecular Formula: C₁₄H₂₁NO₄.
  • Molecular Weight : 267.33 g/mol , significantly higher than the target compound .
  • Key Differences : The presence of an alkyne group introduces reactivity for click chemistry, a feature absent in the naphthoazetidine.
1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one (CAS 59433-90-8)
  • Structure : Shares the naphthoazetidine core but lacks stereochemical descriptors (e.g., "rac-" or "cis").
  • Molecular Weight : 173.21 g/mol , identical to the target compound .
  • Key Differences : Stereochemical ambiguity suggests it may represent a different enantiomeric mixture or an uncharacterized isomer.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound C₁₁H₁₁NO 173.21–173.22 Not reported Naphthoazetidine, cis-stereochemistry
Compound 2p C₂₃H₂₄O₃* ~348.44 142.0–144.0 Cyclobuta[d]pyran, benzoyl, cyclohexyl
Compound 2m C₂₁H₂₄O₃* ~324.41 89.0–90.5 Cyclobuta[d]pyran, benzoyl, butyl
3-(1-Methoxy-1-oxopent-4-yn-2-yl)azetidine C₁₄H₂₁NO₄ 267.33 Not reported Azetidine with alkyne and ester groups
CAS 59433-90-8 C₁₁H₁₁NO 173.21 Not reported Naphthoazetidine (stereochemistry undefined)

*Estimated based on structural descriptors.

Key Findings and Implications

Steric and Electronic Effects : Bulky substituents in cyclobuta[d]pyran derivatives increase melting points and crystallinity compared to the simpler naphthoazetidine .

Biological Activity

The compound rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one , commonly referred to as a naphthoazetone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s biological properties based on diverse sources and research findings.

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 232.26 g/mol
  • CAS Number : 62715-76-8

Biological Activity Overview

The biological activity of rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one has been primarily investigated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that naphthoazetone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation into its mechanism of action.

Antimicrobial Activity

The antimicrobial properties of rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one have also been explored:

  • Case Study 2 : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

The proposed mechanisms underlying the biological activities of this compound involve:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest at the G0/G1 phase in cancer cells.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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